5,6-Diphenyl-pyridine-2-carboxylic acid
Description
5,6-Diphenyl-pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring phenyl substituents at the 5- and 6-positions of the pyridine ring. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler pyridinecarboxylic acids. The acyl chloride method, as employed in the synthesis of methyl esters of related pyridinecarboxylic acids , could be adapted for introducing phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5,6-diphenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H13NO2/c20-18(21)16-12-11-15(13-7-3-1-4-8-13)17(19-16)14-9-5-2-6-10-14/h1-12H,(H,20,21) |
InChI Key |
GQNSDDBWRPCRHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Insights :
- Electronic Effects : Methoxy or chloro substituents (e.g., in 6-(2-methoxyphenyl) or 5-chloro derivatives) alter electron density, impacting acidity (pKa) and coordination behavior .
Physicochemical Properties
- Solubility : The diphenyl derivative is expected to exhibit lower aqueous solubility than 6-hydroxypicolinic acid () or 6-oxo derivatives due to increased hydrophobicity.
- Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs, but substituents modulate acidity. For example, electron-withdrawing groups (e.g., chloro in 5-chloro-6-oxo derivative ) may lower pKa compared to electron-donating methoxy groups .
- Tautomerism: Unlike 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which exhibits enol-keto tautomerism , the diphenyl variant’s rigid aromatic structure likely suppresses such equilibria.
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